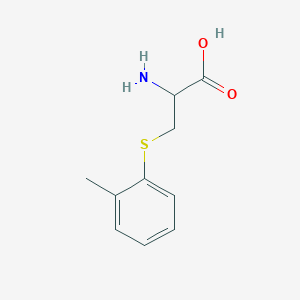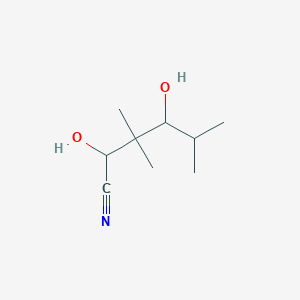
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
- Thiosemicarbazones exhibit interesting coordination chemistry and have been studied for their potential as antiviral, antibacterial, and antitumor agents.
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula CHClFNOS.
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- researchers often synthesize thiosemicarbazones by reacting aldehydes or ketones with thiosemicarbazide under appropriate conditions.
Chemical Reactions Analysis
- Thiosemicarbazones can undergo various reactions, including:
Condensation Reaction: Formation of the thiosemicarbazone from an aldehyde or ketone and thiosemicarbazide.
Oxidation: Thiosemicarbazones can be oxidized to form corresponding oximes.
Metal Complex Formation: Thiosemicarbazones readily form complexes with transition metals.
- Common reagents include thiosemicarbazide, aldehydes/ketones, and oxidizing agents.
Scientific Research Applications
Anticancer Properties: Some thiosemicarbazones exhibit antitumor activity by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.
Antiviral Activity: Certain thiosemicarbazones have shown potential against RNA viruses.
Metal Chelation: Thiosemicarbazones can chelate metal ions, making them useful in metal-based therapies.
Antibacterial Effects: Thiosemicarbazones may inhibit bacterial growth.
Mechanism of Action
- The exact mechanism of action for this specific compound remains an area of ongoing research.
- Thiosemicarbazones likely exert their effects through metal chelation, enzyme inhibition, or interference with cellular processes.
Comparison with Similar Compounds
- Similar compounds include other thiosemicarbazones, such as 3-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone (CAS Number: 883572-95-0) .
- Highlighting the uniqueness of this compound requires further investigation.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require additional research
Properties
CAS No. |
767302-36-3 |
|---|---|
Molecular Formula |
C21H17ClFN3OS |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C21H17ClFN3OS/c22-17-5-1-16(2-6-17)14-27-20-11-3-15(4-12-20)13-24-26-21(28)25-19-9-7-18(23)8-10-19/h1-13H,14H2,(H2,25,26,28)/b24-13+ |
InChI Key |
CQGHQQSBECAGBS-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)


![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)



![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
